molecular formula C8H17Br2N B1342162 1-(3-Bromopropyl)piperidine hydrobromide CAS No. 58689-34-2

1-(3-Bromopropyl)piperidine hydrobromide

Cat. No.: B1342162
CAS No.: 58689-34-2
M. Wt: 287.04 g/mol
InChI Key: RWHMRQYPQWJGFP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(3-Bromopropyl)piperidine hydrobromide typically involves the reaction of 1-piperidinepropanol with hydrogen bromide. The process begins by adding 1-piperidinepropanol to 48% hydrogen bromide at 0°C. After standing for 10 minutes, the mixture is heated under a distillation apparatus until approximately 2 mL of water distills off. The reaction is then refluxed for an additional 4 hours, followed by the distillation of the remaining hydrogen bromide until the residue starts to foam. After cooling to 50°C, acetone is added, and the resulting precipitate is filtered off, washed with acetone, and dried to yield this compound as a white solid .

Chemical Reactions Analysis

1-(3-Bromopropyl)piperidine hydrobromide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and thiols. The compound can react with nucleophiles to form substituted piperidine derivatives. For example, the reaction with an amine can produce a secondary amine derivative, while the reaction with a thiol can yield a thioether derivative .

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)piperidine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(3-Bromopropyl)piperidine hydrobromide can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)piperidine hydrobromide: Similar in structure but with a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activity.

    1-(3-Iodopropyl)piperidine hydrobromide: Contains an iodine atom, which can influence its chemical properties and reactivity.

    1-(3-Fluoropropyl)piperidine hydrobromide: The presence of a fluorine atom can affect the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(3-bromopropyl)piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHMRQYPQWJGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602838
Record name 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58689-34-2
Record name 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropyl)piperidine hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The entitled compound was obtained as a pale yellow solid, according to the same method as in Example 5-(c) or according to a method similar to it but using 4-ethyl-9-(4-hydroxyphenyl)-1-oxa-4,9-diazaspiro[5,5]undecan-3-one obtained in Example 5-3-(b), and (3S)-1-(3-bromopropyl)-3-methylpiperidine hydrobromide obtained in Reference Example 4 in place of 1-(3-bromopropyl)piperidine hydrobromide.
Name
4-ethyl-9-(4-hydroxyphenyl)-1-oxa-4,9-diazaspiro[5,5]undecan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3S)-1-(3-bromopropyl)-3-methylpiperidine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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